molecular formula C13H16F3NO3 B1381060 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid CAS No. 1803591-70-9

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid

Cat. No. B1381060
M. Wt: 291.27 g/mol
InChI Key: WCTBVWWRXFWJDQ-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is a chemical compound with the CAS Number: 1803591-70-9 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 3-benzylpyrrolidin-3-ol 2,2,2-trifluoroacetate .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-Benzylpyrrolidin-3-ol, typically involves ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .


Molecular Structure Analysis

The pyrrolidine ring in 3-Benzylpyrrolidin-3-ol is a five-membered nitrogen heterocycle . The structure is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides .


Physical And Chemical Properties Analysis

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is an oil at room temperature .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis Routes : 3-Benzylpyrrolidin-3-ol and its derivatives can be synthesized using aqueous conditions and Curtius rearrangement with trifluoroacetic acid, indicating a route for preparing drug precursors (Jean et al., 2001).

  • Dipolar Cycloadditions : Trifluoroacetic acid facilitates [3+2] dipolar cycloaddition reactions under continuous flow conditions, producing substituted N-benzylpyrrolidine products (Grafton et al., 2010).

  • Natural Source Synthesis : The natural alkaloid (−)-vasicine can be used to synthesize optically pure 1-benzylpyrrolidin-3-ol, a valuable drug precursor (Aga et al., 2013).

  • Skeletal Rearrangement : Trifluoroacetic acid aids in synthesizing arylpyrrolidine and arylpiperidine derivatives via skeletal rearrangement, indicating its utility in complex chemical syntheses (Yokosaka et al., 2013).

Analytical Applications

  • Gas Chromatographic Analysis : Trifluoroacetic acid is used in the quantitative determination of trifluoroacetic acid in biological materials through gas chromatography, indicating its role in analytical chemistry (Karashima et al., 1977).

  • Synthesis of Heterocyclic Systems : Trifluoroacetic acid plays a role in the one-pot synthesis of novel heterocyclic systems, demonstrating its utility in creating complex organic structures (Sharma & Jain, 2011).

  • Catalysis in Organic Synthesis : Trifluoroacetic acid acts as an effective catalyst in the synthesis of organic compounds like 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles (Mohammadizadeh & Taghavi, 2011).

Medicinal Chemistry Applications

  • Amino Acid Derived Benzodiazepines : Trifluoroacetic acid catalyzes the synthesis of amino acid derived benzodiazepines, indicating its potential in pharmaceutical research (Bera et al., 2014).

  • Template Synthesis in Material Science : Computational studies show benzylpyrrolidine and its derivatives can direct the synthesis of microporous materials like AlPO-5, highlighting its application in material science (Gómez-Hortigüela et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet provides detailed precautionary statements .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-benzylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C2HF3O2/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTBVWWRXFWJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid

CAS RN

1803591-70-9
Record name 3-benzylpyrrolidin-3-ol; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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